Product packaging for 1-phenylbut-3-en-2-amine(Cat. No.:)

1-phenylbut-3-en-2-amine

Cat. No.: B8762561
M. Wt: 147.22 g/mol
InChI Key: VMJWVSPIJCGVHQ-UHFFFAOYSA-N
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Description

Significance of Chiral Amines in Modern Organic Synthesis and Related Disciplines

Chiral amines are fundamental components in the fields of organic synthesis, medicinal chemistry, and materials science. nih.govthieme-connect.com They are integral structural motifs in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org It is estimated that approximately 40-45% of small molecule pharmaceuticals contain chiral amine fragments. nih.govacs.org Beyond their presence in final products, chiral amines are crucial as resolving agents, chiral auxiliaries, and as foundational building blocks for the asymmetric synthesis of more complex molecules. nih.gov The development of efficient and selective methods for their synthesis is a major focus of modern chemical research, with techniques such as catalytic asymmetric hydrogenation and enzymatic cascades being prominent areas of investigation. nih.govbohrium.com

Academic Relevance of 1-Phenylbut-3-en-2-amine as a Chiral Amine Motif

This compound, a specific type of chiral allylic amine, holds particular academic relevance due to its versatile structure. uniovi.es Allylic amines are valuable precursors for a multitude of nitrogen-containing organic compounds. uniovi.esresearchgate.net The stereoselective synthesis of derivatives like (3E)-4-arylbut-3-en-2-amines is considered a challenging yet important goal in organic chemistry. uniovi.es The presence of both a phenyl group and a vinyl group attached to the stereocenter offers multiple sites for chemical modification, making it a useful scaffold in synthetic chemistry.

Research has explored the synthesis of this and structurally related compounds through various methods. For instance, chemoenzymatic approaches have been developed for the stereoselective synthesis of (3E)-4-(het)arylbut-3-en-2-amines. uniovi.esresearchgate.net These methods often involve the oxidation of precursor alcohols followed by asymmetric biotransamination. uniovi.es

Overview of Current Research Directions Pertaining to this compound

Current research involving this compound and its analogs is multifaceted. One significant area of focus is the development of novel synthetic methodologies to access this and related chiral amines with high enantiomeric purity. This includes the use of biocatalytic systems, such as amine transaminases, to achieve high selectivity. uniovi.esresearchgate.net For example, a two-step chemoenzymatic process has been described for the synthesis of a series of optically active (3E)-4-(het)arylbut-3-en-2-amines. uniovi.es

Another research direction involves the use of this compound as a building block in the synthesis of more complex molecular architectures. For instance, it has been utilized in the enantioselective synthesis of 1-azabicyclic molecules, which are ring systems found in some natural products and medicinally significant compounds. nih.gov In these syntheses, the chirality of the amine is transferred to the final product with high fidelity. nih.gov

Additionally, studies have investigated the chemical transformations of related structures. For example, research into the synthesis of (Z)-3-((4'-amino-[1,1'biphenyl]-4-yl) amino)-1-phenylbut-2-en-1-one has been reported, which involves the condensation of a benzidine (B372746) derivative with a β-diketone. derpharmachemica.com While not directly involving this compound, this highlights the broader interest in the synthesis of complex molecules derived from phenylbutane scaffolds.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(S)-1-Phenylbut-3-en-2-amine hydrochloride141448-55-7C₁₀H₁₄ClN183.68
(R)-1-Phenylbut-3-en-1-amine115224-13-0C₁₀H₁₃N147.22
1-Phenylbut-3-yn-1-amine hydrochloride1177093-09-2C₁₀H₁₂ClN181.66
1-Phenyl-3-buten-1-ol936-58-3C₁₀H₁₂O148.205
(2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-oneNot specified in search resultsC₁₇H₁₇NO267.33

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B8762561 1-phenylbut-3-en-2-amine

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-phenylbut-3-en-2-amine

InChI

InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2

InChI Key

VMJWVSPIJCGVHQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 Phenylbut 3 En 2 Amine and Its Enantiomers

Conventional Chemical Synthesis Routes to 1-Phenylbut-3-en-2-amine

Conventional methods for preparing racemic this compound typically focus on creating the molecular backbone and introducing the amine functionality without controlling stereochemistry.

Reductive amination is a widely utilized method for synthesizing amines from carbonyl compounds. core.ac.uk This process involves the conversion of a ketone or aldehyde into an amine through an intermediate imine, which is then reduced. rsc.org For the synthesis of this compound, the readily available α,β-unsaturated ketone, 4-phenylbut-3-en-2-one (also known as benzalacetone), serves as an ideal precursor.

The reaction proceeds in two main steps, which can often be performed in a single pot:

Imine Formation: 4-phenylbut-3-en-2-one reacts with an amine source, such as ammonia (B1221849) or an ammonia equivalent, under weakly acidic conditions. This reaction forms a transient imine or enamine intermediate.

Reduction: A reducing agent, added to the reaction mixture, reduces the carbon-nitrogen double bond of the imine intermediate to yield the final amine.

A variety of reducing agents can be employed for this transformation, each with specific advantages. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like palladium (Pd) or nickel (Ni), is also an effective method. rsc.org The choice of reducing agent is critical; for instance, sodium cyanoborohydride is particularly effective because it is more selective for reducing the protonated imine over the starting ketone.

PrecursorAmine SourceTypical Reducing AgentsProduct
4-Phenylbut-3-en-2-oneAmmonia (NH₃)NaBH₃CN, NaBH(OAc)₃, H₂/PdThis compound

Beyond the direct amination of 4-phenylbut-3-en-2-one, other related unsaturated carbonyl compounds can be transformed into this compound. A plausible route involves the corresponding allylic alcohol, 1-phenylbut-3-en-2-ol. This alcohol can be synthesized by the selective 1,2-reduction of the carbonyl group of 4-phenylbut-3-en-2-one, for example, using sodium borohydride (NaBH₄), often in the presence of a Lewis acid like cerium(III) chloride (Luche reduction) to favor carbonyl reduction over conjugate reduction. orgsyn.org

Once the allylic alcohol is formed, it can be converted to the amine through several methods:

Mitsunobu Reaction: The alcohol can be activated and substituted with a nitrogen nucleophile (e.g., phthalimide, followed by hydrolysis) in a classic Mitsunobu reaction.

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (such as a tosylate or a halide), which is then displaced by ammonia or an appropriate amine precursor in an Sₙ2 reaction.

This multi-step approach provides an alternative to direct reductive amination, although it is less atom-economical.

The construction of the homoallylic amine framework can also be achieved through carbon-carbon bond-forming reactions, most notably the allylation of imines. This powerful method builds the molecule by adding an allyl group to a pre-formed imine.

In this approach, a suitable imine is first generated from benzaldehyde (B42025) and an amine. This imine then reacts with an allylating agent. Common allylating reagents include allylic organometallics such as allylmagnesium bromide (a Grignard reagent) or allyltributyltin. The reaction involves the nucleophilic attack of the allyl group onto the electrophilic imine carbon, directly forming the C-C bond and establishing the homoallylic amine structure. This method is a convergent strategy for assembling the target molecule from two smaller fragments.

Enantioselective Synthesis of this compound

Producing specific enantiomers of this compound requires stereochemical control. This is primarily achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.

Asymmetric hydrogenation (AH) is one of the most efficient and atom-economical methods for synthesizing chiral compounds, including amines. nih.govacs.org This technique uses a chiral transition-metal complex to catalyze the addition of hydrogen across a double bond in a prochiral substrate, creating a stereocenter with high enantiomeric purity. nih.govacs.org For the synthesis of chiral this compound, suitable prochiral substrates are the corresponding imines or enamides.

The asymmetric hydrogenation of prochiral imines is a direct and powerful route to α-chiral amines. nih.govacs.org The imine precursor for this compound can be prepared from 4-phenylbut-3-en-2-one. This prochiral imine is then hydrogenated using molecular hydrogen in the presence of a chiral catalyst. These catalysts typically consist of a transition metal center (such as iridium, rhodium, or palladium) coordinated to a chiral phosphine (B1218219) ligand. dicp.ac.cndicp.ac.cn The chiral ligand creates a specific three-dimensional environment around the metal, forcing the substrate to bind in a way that leads to the preferential formation of one enantiomer.

Similarly, enamides derived from the ketone precursor can undergo asymmetric hydrogenation. Enamides are often excellent substrates for AH, yielding chiral amines with very high enantioselectivities. uit.nonih.gov The choice of metal, chiral ligand, and reaction conditions is crucial for achieving high yield and enantiomeric excess (ee). uit.nonih.gov

The table below summarizes representative classes of catalysts used in the asymmetric hydrogenation of imines and enamides for the synthesis of chiral amines.

MetalChiral Ligand ClassSubstrate TypeTypical Enantioselectivity
Iridium (Ir)Chiral Phosphine Ligands (e.g., f-Binaphane)IminesHigh (up to 90% ee) acs.org
Palladium (Pd)Bisphosphine Ligands (e.g., SegPhos, SynPhos)Activated Imines (N-phosphinyl, N-tosyl)Excellent (87-99% ee) dicp.ac.cndicp.ac.cn
Cobalt (Co)Bisphosphine Ligands (e.g., DuPhos, PhBPE)EnamidesExcellent uit.nonih.gov
Rhodium (Rh)Bisphosphine Ligands (e.g., DuPHOS)EnamidesHigh to Excellent researchgate.net

This catalytic approach is a cornerstone of modern organic synthesis, providing access to enantiopure amines that are valuable in pharmaceutical and materials science. chemshuttle.comresearchgate.net

Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) of Nitrogenated Prochiral Substrates

Development of Chiral Ligands and Catalyst Systems for Enantiocontrol

The enantioselective synthesis of chiral amines, including allylic amines like this compound, is heavily reliant on transition-metal catalysis. The efficacy of these catalysts is determined by the chiral ligands that coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For allylic aminations, iridium and palladium complexes featuring specialized chiral ligands have proven particularly effective.

A prominent class of ligands used in iridium-catalyzed asymmetric allylic amination are phosphoramidites. These ligands, often derived from optically pure backbones like BINOL (2,2'-dihydroxy-1,1'-binaphthyl), possess multiple stereochemical elements that are crucial for high enantioselectivity. For instance, the iridium complex formed from [Ir(COD)Cl]₂ and a phosphoramidite (B1245037) ligand can catalyze the reaction between an amine and an achiral linear allylic carbonate to produce a branched, chiral allylic amine with high regioselectivity and enantioselectivity. nih.govberkeley.edu The structure of the active catalyst often involves the ligand binding to the iridium center in a bidentate fashion, which creates a well-defined chiral pocket around the metal. nih.gov

Research has shown that both the binaphthol backbone and the disubstituted amine component of the phosphoramidite ligand significantly impact reactivity and selectivity. berkeley.edu By systematically modifying these stereochemical elements, catalyst systems can be fine-tuned to achieve optimal performance. For the amination of cinnamyl derivatives, which are direct precursors to the this compound structure, enantiomeric excesses (ee) of over 90% have been reported. nih.govberkeley.edu The choice of solvent also plays a critical role, with solvents like tetrahydrofuran (B95107) (THF) often providing the best balance between reaction rate and enantioselectivity. berkeley.edu

In addition to iridium systems, palladium catalysts paired with P,olefin-type chiral ligands containing C-N bond axial chirality have been successfully employed in asymmetric allylic amination, achieving enantioselectivities up to 95% ee in the synthesis of related structures. nih.gov

Catalyst SystemChiral Ligand TypeSubstrate TypeReported Enantioselectivity (ee)
IridiumPhosphoramidite (BINOL-based)(E)-Cinnamyl Carbonate>94%
PalladiumP,olefin (Axially Chiral)Allylic Estersup to 95%
CopperBINAMAlkenes (via C-H amination)Good

Asymmetric Allylic Amination Reactions

Asymmetric allylic amination (AAA) is a powerful and direct method for the synthesis of chiral allylic amines. This reaction involves the substitution of a leaving group at an allylic position with a nitrogen nucleophile, catalyzed by a transition-metal complex bearing a chiral ligand. For the synthesis of this compound, this typically involves the reaction of a cinnamyl-type substrate with an amine.

Iridium-catalyzed systems are particularly noteworthy for their ability to favor the formation of the branched amine product from linear substrates with exceptional regio- and enantioselectivity. berkeley.edu The reaction typically starts with an achiral (E)-cinnamyl carbonate or a similar ester. In the presence of an iridium precursor like [Ir(COD)Cl]₂ and a chiral phosphoramidite ligand, a π-allyl-iridium intermediate is formed. The chiral ligand environment then directs the nucleophilic attack of an amine to one of the terminal carbons of the π-allyl system, leading to the formation of the branched, chiral product. nih.govberkeley.edu

This methodology is versatile, accommodating a range of nitrogen nucleophiles including primary and cyclic secondary amines at room temperature. berkeley.edu

General Reaction Scheme: Substrate: (E)-Cinnamyl carbonate Nucleophile: Amine (R-NH₂) Catalyst: [Ir(COD)Cl]₂ + Chiral Phosphoramidite Ligand Product: Chiral this compound derivative

The reaction proceeds with high yields and excellent selectivities, making it a highly attractive route for accessing enantiomerically enriched allylic amines. berkeley.edu

Catalyst MetalSubstrateNitrogen SourceKey Feature
Iridium(E)-Cinnamyl CarbonatePrimary/Secondary AminesHigh branched selectivity (>98%) and enantioselectivity (>94% ee)
PalladiumAllylbenzene (via C-H activation)Glycine derivativesTandem C-H amination and rearrangement
CopperAlkenesN-ArylhydroxylaminesDirect asymmetric allylic C-H amination

Chiral Auxiliary and Chiral Pool Approaches in Stereoselective Synthesis

Chiral auxiliary-mediated synthesis is a classic and reliable strategy for controlling stereochemistry. This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to reveal the enantiomerically enriched product. wikipedia.org

A highly effective chiral auxiliary for the asymmetric synthesis of primary amines is tert-butanesulfinamide. rsc.org This approach begins with the condensation of an aldehyde, such as phenylacetaldehyde, with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. This imine then undergoes a diastereoselective addition of a nucleophile. To synthesize this compound, a vinyl Grignard reagent (vinylmagnesium bromide) is added to the N-sulfinyl imine derived from phenylacetaldehyde. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, forcing the incoming vinyl group to attack from the less hindered face, thereby establishing the new stereocenter with high diastereoselectivity. rsc.org

The final step involves the removal of the chiral auxiliary under mild acidic conditions (e.g., with HCl in an alcohol solvent), which cleaves the N-S bond to afford the desired primary amine, this compound, in high enantiomeric purity. The auxiliary can often be recovered and reused. wikipedia.org This method is robust and provides predictable stereochemical outcomes, making it a valuable tool for the synthesis of chiral amines.

Biocatalytic and Chemoenzymatic Synthesis of Chiral 1 Phenylbut 3 En 2 Amine

Amine Transaminase (ATA)-Mediated Biotransformations of Precursors

Amine transaminases (ATAs) are pyridoxal-5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl compound. nih.govfrontiersin.org This makes them powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org The reaction mechanism involves two half-reactions in a ping-pong bi-bi process. frontiersin.orgresearchgate.net

The enzymatic synthesis of 1-phenylbut-3-en-2-amine involves the amination of the corresponding prochiral ketone, 4-phenylbut-3-en-2-one. However, the presence of an α,β-unsaturated system in this substrate significantly impacts the reactivity of many wild-type amine transaminases. nih.gov

Studies have shown that while wild-type ATAs, including both (R)-selective and (S)-selective enzymes, can exhibit high enantioselectivity, their conversion rates for 4-phenylbut-3-en-2-one are often very low, typically below 10%. nih.gov This dramatic reduction in reactivity is attributed to the electronic and steric properties of the unsaturated ketone within the enzyme's active site. nih.gov

In contrast, a commercially engineered variant of a Vibrio fluvialis transaminase, known as ATA-256, has demonstrated significantly higher reactivity. nih.gov This engineered enzyme can achieve a conversion rate of 87% for 4-phenylbut-3-en-2-one while maintaining excellent enantioselectivity, yielding the corresponding (S)-1-phenylbut-3-en-2-amine with over 99% enantiomeric excess (ee). nih.gov Computational docking simulations have provided insights into the structural reasons for this enhanced reactivity, highlighting differences in substrate orientation and intermolecular interactions within the active site of the engineered enzyme compared to wild-type ATAs. nih.gov

Table 1: Reactivity of various Amine Transaminases with 4-phenylbut-3-en-2-one
EnzymeTypeConversion (%)Enantiomeric Excess (ee, %)Reference
Atr-TA (Aspergillus terreus)Wild-type (R)-selective<10High nih.gov
Mva-TA (Mycobacterium vanbaalenii)Wild-type (R)-selective<10High nih.gov
Cvi-TA (Chromobacterium violaceum)Wild-type (S)-selective<10High nih.gov
Rpo-TA (Ruegeria pomeroyi)Wild-type (S)-selective<10High nih.gov
Vfl-TA (Vibrio fluvialis)Wild-type (S)-selective<10High nih.gov
ATA-256 (engineered V. fluvialis)Engineered (S)-selective87>99 nih.gov

The limited substrate scope of wild-type ATAs often necessitates protein engineering to improve their activity and efficiency towards non-natural or sterically demanding substrates like 4-phenylbut-3-en-2-one. nih.govscispace.comfrontiersin.org Strategies such as rational design, directed evolution, and computation-supported engineering are employed to tailor these enzymes for specific applications. frontiersin.orgresearchgate.net

Rational design involves making specific changes to the amino acid sequence of an enzyme based on knowledge of its three-dimensional structure and catalytic mechanism. uni-greifswald.de This approach can be used to enlarge the substrate-binding pocket to accommodate bulkier substrates or to alter the electronic environment of the active site to enhance reactivity. nih.gov Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis and screening for improved properties. nih.govscispace.com This method does not require prior knowledge of the enzyme's structure and can lead to the discovery of beneficial mutations that might not be predicted by rational design. scispace.com

The success of the engineered ATA-256 in the conversion of 4-phenylbut-3-en-2-one is a prime example of how protein engineering can overcome the limitations of wild-type enzymes. nih.gov By modifying the active site, researchers were able to create a biocatalyst with both high conversion rates and excellent enantioselectivity for this challenging substrate. nih.gov

Amine Dehydrogenase (AmDH)-Catalyzed Reductive Amination Strategies

Amine dehydrogenases (AmDHs) represent another important class of enzymes for the synthesis of chiral amines. nih.gov These enzymes catalyze the reductive amination of a ketone or aldehyde using an external hydride source, typically from a nicotinamide (B372718) cofactor like NADH or NADPH, and an amine source, such as ammonia (B1221849). nih.govrsc.org

The direct reductive amination of a prochiral ketone to a chiral amine is a highly atom-efficient process. nih.gov Engineered AmDHs have been developed from other enzymes, such as amino acid dehydrogenases, through protein engineering to accept non-carboxylated ketone substrates. researchgate.net These engineered biocatalysts have shown great potential in the synthesis of a variety of chiral amines with high enantioselectivity. nih.govnih.gov

For the synthesis of this compound, an AmDH-catalyzed approach would involve the direct conversion of 4-phenylbut-3-en-2-one. While specific examples for this substrate are not extensively detailed in the provided search results, the general applicability of AmDHs to a range of aromatic and aliphatic ketones suggests their potential for this transformation. nih.govfrontiersin.org The reaction would require a cofactor regeneration system to be economically viable on a larger scale. nih.gov

Enzymatic Cascade Reactions for Sustainable Chiral Amine Production

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer a highly efficient and sustainable approach to chemical synthesis. nih.govmanchester.ac.uk These one-pot systems can overcome challenges such as unfavorable reaction equilibria and the need for isolation of intermediates. researchgate.netmdpi.com

A significant challenge in ATA-catalyzed reactions is the often-unfavorable thermodynamic equilibrium. researchgate.netmdpi.com This can be addressed by coupling the transamination reaction with a second enzymatic reaction that removes one of the products, thereby driving the equilibrium towards the desired chiral amine. mdpi.com

For instance, if L-alanine is used as the amine donor, the by-product is pyruvate (B1213749). researchgate.netmdpi.com Pyruvate can be removed from the reaction mixture using an enzyme like pyruvate decarboxylase (PDC), which converts it to acetaldehyde (B116499) and carbon dioxide. researchgate.netmdpi.com This strategy has been successfully applied to the synthesis of other chiral amines and could be adapted for the production of this compound. mdpi.com Another approach involves coupling the ATA with an alcohol dehydrogenase (ADH) in a cascade that converts a racemic alcohol to a chiral amine. nih.gov

Table 2: Examples of One-Pot Multienzymatic Systems for Chiral Amine Synthesis
Enzyme 1Enzyme 2Purpose of CouplingReference
Amine Transaminase (ATA)Pyruvate Decarboxylase (PDC)Removal of pyruvate by-product to shift reaction equilibrium. researchgate.netmdpi.com
Alcohol Dehydrogenase (ADH)Amine Transaminase (ATA)Conversion of a racemic alcohol to a chiral amine. nih.gov
Ene-Reductase (ERED)Amine Dehydrogenase (AmDH)Asymmetric reduction of an unsaturated ketone followed by reductive amination. researchgate.net

For industrial applications, the stability and reusability of enzymes are crucial economic factors. nih.gov Enzyme immobilization, the process of confining enzymes to a solid support, is a widely used strategy to enhance their operational stability and facilitate their recovery and reuse. nih.govwordpress.com

Various methods can be used for immobilization, including adsorption, covalent binding, and entrapment. nih.gov Immobilized enzymes often exhibit improved stability over a wider range of pH and temperature compared to their free counterparts. nih.gov The choice of support material and immobilization technique can significantly impact the performance of the biocatalyst. nih.gov

The design of the reactor is also critical for the efficiency of a biocatalytic process. Continuous flow reactors, where the substrate solution is continuously passed over a bed of immobilized enzymes, can offer several advantages over batch reactors, including higher productivity and easier process control. acs.orgnih.gov For the synthesis of this compound, a system utilizing an immobilized engineered ATA or AmDH in a continuous flow reactor could provide a robust and efficient manufacturing process. rsc.org

Chemoenzymatic Synthesis Approaches for this compound and Analogues

Chemoenzymatic synthesis provides a powerful and sustainable platform for the production of enantiomerically pure chiral amines, including this compound and its analogues. These methods strategically combine the high selectivity of biocatalysts with traditional chemical reactions to achieve high yields and optical purity. Key strategies include kinetic resolution, dynamic kinetic resolution (DKR), and asymmetric synthesis, often employing enzymes such as lipases and transaminases.

Kinetic Resolution via Lipases

Kinetic resolution is a widely used method where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. Lipases are particularly effective for this purpose, often used to resolve racemic amines or their precursor alcohols through enantioselective acylation. While this method is robust, its primary limitation is a maximum theoretical yield of 50% for a single enantiomer. nih.govmdpi.com

Lipases such as Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym 435, are frequently employed. scispace.com The process involves the selective acylation of one amine enantiomer, producing an amide that can be easily separated from the unreacted amine enantiomer. A similar resolution can be performed on the precursor, 1-phenylbut-3-en-2-ol, followed by a chemical conversion to the desired amine. researchgate.net

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of 4-Arylbut-3-en-2-ol Analogues researchgate.net

EnzymeSubstrateTime (h)Conversion (%)Enantiomeric Excess (ee%) of AlcoholConfiguration
Pseudomonas fluorescens lipaserac-4-phenylbut-3-en-2-ol724899.2R
Lipozyme TL IMrac-4-phenylbut-3-en-2-ol725296.1R
Lipase PSrac-4-phenylbut-3-en-2-ol725293.8R
Lipase AKrac-4-phenylbut-3-en-2-ol45387.4R

This table is interactive. Click on the headers to sort the data.

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. This advanced chemoenzymatic approach pairs the selective enzymatic reaction with an in-situ racemization of the less reactive enantiomer. researchgate.net This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiopure product, approaching a 100% yield. researchgate.net

This process typically involves a lipase, such as CALB, for the resolution step and a metal catalyst, often based on palladium or ruthenium, to facilitate the racemization of the unreacted amine. scispace.comresearchgate.net The combination of these two catalysts in a one-pot reaction creates a highly efficient system for producing optically pure amines. researchgate.net

Table 2: Chemoenzymatic DKR of Primary Amine Analogues

Amine SubstrateEnzymeRacemization CatalystYield (%)Enantiomeric Excess (ee%)
rac-1-PhenylethylamineNovozym 435Pd Nanoparticles on Amine-Functionalized Support>99>99
rac-1-PhenylethylamineNovozym 435Pd/BaSO₄ (with ammonium (B1175870) formate)>90>99
rac-1-AminoindanLipase-Pd NanohybridInternal Pd Clusters>90>99
rac-Octan-2-ylamineCALBRuthenium Complex8593

This table is interactive. Data sourced from references scispace.comresearchgate.net.

Asymmetric Synthesis via Transaminases

Asymmetric synthesis from a prochiral precursor is one of the most direct and atom-efficient methods for producing chiral amines. mdpi.com Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to a prochiral ketone. mdpi.com This approach can directly yield the desired enantiomerically pure amine, such as this compound, from its corresponding ketone, 1-phenylbut-3-en-2-one.

A significant challenge in transaminase-mediated reactions is the often unfavorable thermodynamic equilibrium. mdpi.com To drive the reaction towards product formation, various strategies have been developed. One common approach is to use a large excess of the amine donor. A more sophisticated "in-situ by-product removal" strategy involves coupling the transaminase with a second enzyme in a cascade reaction. For instance, if pyruvate is the by-product, a pyruvate decarboxylase (PDC) can be added to convert it into acetaldehyde and CO₂, effectively pulling the equilibrium forward. mdpi.com

Table 3: Transaminase-Mediated Asymmetric Synthesis of Chiral Amines

Transaminase (TA)Ketone SubstrateAmine DonorStrategy / Coupled EnzymeConversion (%)Enantiomeric Excess (ee%)
ATA-1134-Phenyl-2-butanoneIsopropylamineExcess Amine Donor82>99
C. violaceum TA4-Phenyl-2-butanone(S)-α-MethylbenzylaminePyruvate Decarboxylase (PDC)>60~90
ArR-TA1-(3',4'-dimethoxyphenyl)propan-2-one(R)-α-MethylbenzylamineKinetic Resolution89>99
ATA-0251-(3-methylphenyl)ethan-1-oneIsopropylamineProcess Optimization99.2>98.5

This table is interactive. Data sourced from references nih.govmdpi.comnih.gov.

Reactivity and Transformation Pathways of 1 Phenylbut 3 En 2 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in 1-phenylbut-3-en-2-amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.

Alkylation: The nitrogen atom in this compound can be alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. ucalgary.ca The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic. Common bases used include tertiary amines like triethylamine or Hünig's base (N,N-diisopropylethylamine). researchgate.net The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetonitrile being commonly employed. researchgate.net

Interactive Table: Representative N-Alkylation Reactions of Secondary Amines

Amine Substrate (Analogous to this compound)Alkylating AgentBaseSolventProductYield (%)Reference
DibenzylamineBenzyl (B1604629) bromideHünig's baseAcetonitrileTribenzylamine95 researchgate.net
Piperidine (B6355638)2-Phenethyl bromideAl2O3–OKAcetonitrileN-(2-Phenethyl)piperidine80 researchgate.net
MorpholineBenzyl bromideHünig's baseAcetonitrileN-Benzylmorpholine98 researchgate.net

Acylation: The amine functionality of this compound can also be readily acylated to form amides. Acylating agents such as acyl chlorides or acid anhydrides are commonly used for this transformation. The reaction mechanism is a nucleophilic addition-elimination process. chemguide.co.uk The amine attacks the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to eliminate a leaving group (e.g., chloride or carboxylate), resulting in the formation of the amide. chemguide.co.uk

Similar to alkylation, a base is typically added to scavenge the acidic byproduct (e.g., HCl). Pyridine is a common choice as it can also act as a nucleophilic catalyst. bath.ac.uk The Schotten-Baumann reaction conditions, which involve performing the acylation in a two-phase system of water and an organic solvent with a base, are also widely applicable for the acylation of amines. youtube.com While direct experimental data for this compound is limited, the general principles of amine acylation are well-established and would be applicable.

Interactive Table: Representative N-Acylation Reactions of Secondary Amines

Amine Substrate (Analogous to this compound)Acylating AgentBase/CatalystSolventProductYield (%)Reference
DiethylamineBenzoyl chloridePyridineDichloromethaneN,N-Diethylbenzamide>95 youtube.com
Pyrrolidine (B122466)Acetyl chlorideTriethylamineDichloromethaneN-Acetylpyrrolidine~90 bath.ac.uk
AnilineBenzoyl chlorideNone (neat)NeatN-Phenylbenzamide96 researchgate.net

The primary products of alkylation and acylation, N-alkylated and N-acylated derivatives of this compound, are themselves valuable intermediates for further synthetic transformations. For instance, the acylated derivatives (amides) can be reduced to the corresponding tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄). This provides an alternative route to N-alkylated products.

Furthermore, the amine functionality can be converted to other nitrogen-containing functional groups. For example, treatment with nitrous acid could potentially lead to the formation of an N-nitrosoamine, although this reaction is more typical for secondary amines and would need to be performed under controlled conditions. The versatility of the amine group allows for its incorporation into a wide array of more complex molecular architectures.

Reactions Involving the Alkene Moiety

The terminal double bond in this compound is a site of reactivity, enabling a variety of addition and transformation reactions. Of particular synthetic utility are olefin metathesis reactions.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. This reaction has found broad application in organic synthesis, including the formation of cyclic compounds and the coupling of different olefin fragments.

Ring-closing metathesis (RCM) is a variant of olefin metathesis that is widely used for the synthesis of cyclic compounds. For RCM to occur, the starting material must contain at least two double bonds. Therefore, to utilize the alkene moiety of this compound in an RCM reaction, an additional olefin-containing substituent must be introduced, typically on the nitrogen atom.

This can be achieved by N-allylation of this compound or its N-protected derivatives. The resulting diene can then undergo an intramolecular RCM reaction to form a nitrogen-containing heterocycle, such as a substituted 3-pyrroline. organic-chemistry.org The reaction is driven by the formation of a volatile byproduct, typically ethylene. The choice of catalyst, often a Grubbs-type ruthenium catalyst, is crucial for the success of the reaction and can influence the yield and stereoselectivity. Protecting the nitrogen atom, for instance as a tosylamide or a carbamate, is often necessary to prevent coordination of the basic amine to the metal catalyst, which can lead to catalyst deactivation. researchgate.net

A study on the RCM of N-allyl enamides demonstrated the efficient synthesis of protected five- and six-membered cyclic enamides using ruthenium-based catalysts. organic-chemistry.org While not directly involving this compound, this work highlights the feasibility of RCM for constructing N-heterocycles from similar structural motifs.

Interactive Table: Representative Ring-Closing Metathesis Reactions for the Synthesis of N-Heterocycles

Diene Substrate (Analogous to N-allyl-N-acyl-1-phenylbut-3-en-2-amine)CatalystSolventProductYield (%)Reference
N-Allyl-N-tosyl-2-vinyl-anilineGrubbs' I catalystDichloromethane1-Tosyl-2,3-dihydro-1H-indole95 organic-chemistry.org
Diethyl diallylmalonateGrubbs' I catalystDichloromethaneDiethyl 3-cyclopentene-1,1-dicarboxylate>95 organic-chemistry.org
N-Allyl-N-(tert-butoxycarbonyl)prop-2-en-1-amineGrubbs' II catalystDichloromethanetert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate98 organic-chemistry.org

Cross-metathesis (CM) is an intermolecular olefin metathesis reaction between two different alkenes. The alkene moiety of N-protected this compound can participate in CM reactions with other olefins, leading to the formation of new, more complex acyclic structures. The success of CM reactions often depends on the relative reactivity of the two olefin partners and the choice of catalyst. illinois.edu

For example, cross-metathesis with electron-deficient olefins like methyl acrylate is a common transformation. beilstein-journals.org To achieve high selectivity for the cross-product over homodimerization products, one of the olefin partners is often used in excess. The nitrogen atom in the homoallylic amine substrate is typically protected to avoid catalyst deactivation. ucalgary.ca

Beyond metathesis, the double bond in this compound can undergo other classical alkene transformations. These include hydrogenation to the corresponding saturated amine, hydrohalogenation, hydration, and epoxidation, further expanding the synthetic utility of this compound.

Interactive Table: Representative Cross-Metathesis Reactions of N-Protected Allylic Amines

Allylic Amine Substrate (Analogous to N-protected this compound)Olefin PartnerCatalystSolventProductYield (%)Reference
N-Allyl-N-Boc-amineMethyl acrylateHoveyda-Grubbs IIDichloromethaneN-Boc-protected γ-amino-α,β-unsaturated ester85 ucalgary.ca
N-Allyl-N-Cbz-amineAcrylonitrileHoveyda-Grubbs IIDichloromethaneN-Cbz-protected γ-amino-α,β-unsaturated nitrile71 beilstein-journals.org
N-Allyl-N-tosylamineStyreneGrubbs' II catalystDichloromethaneN-Tosyl-protected cinnamylamine derivative78 ucalgary.ca

Hydrogenation and Reduction of the Olefinic Bond

The terminal double bond in this compound is susceptible to hydrogenation, a reaction that saturates the olefin to yield 1-phenylbutan-2-amine. This transformation is typically achieved using catalytic hydrogenation, employing transition metal catalysts such as palladium, platinum, or nickel. The selection of the catalyst and reaction conditions can influence the efficiency and selectivity of the reduction.

While specific studies on the hydrogenation of this compound are not extensively documented in the reviewed literature, the reactivity of the closely related α,β-unsaturated ketone, trans-4-phenylbut-3-en-2-one, provides significant insights. Research on the homogeneous hydrogenation of this ketone using a hydrido ruthenium triphenylphosphine complex, H₂Ru(CO)₂(PPh₃)₂, has demonstrated a high degree of chemoselectivity for the reduction of the C=C double bond over the carbonyl group. mdpi.comresearchgate.net This preferential hydrogenation of the olefinic bond is a common feature in the reduction of α,β-unsaturated systems, as the double bond is often more accessible to the catalyst.

In a typical experiment, the hydrogenation of trans-4-phenylbut-3-en-2-one at 100°C resulted in a chemoselectivity of 92.4% for the formation of 4-phenylbutan-2-one. mdpi.comresearchgate.net The proposed mechanism suggests that the rate-determining step is the interaction between the C=C double bond of the ketone and the metal-hydrido bond. mdpi.comresearchgate.net A similar mechanism can be postulated for the hydrogenation of this compound, where the olefinic bond would coordinate to the metal catalyst prior to hydride transfer.

The following table summarizes the results of the hydrogenation of trans-4-phenylbut-3-en-2-one, which serves as a model for the expected reactivity of this compound.

CatalystSubstrateTemperature (°C)Pressure (atm H₂)ProductChemoselectivity (%)
H₂Ru(CO)₂(PPh₃)₂trans-4-phenylbut-3-en-2-one100-4-phenylbutan-2-one92.4
H₂Ru(CO)₂(PPh₃)₂trans-4-phenylbut-3-en-2-one120-4-phenylbutan-2-one-

It is important to note that the presence of the amine group in this compound could influence the catalytic activity, as amines can sometimes act as catalyst poisons for certain metals. However, with appropriate catalyst selection, such as rhodium or ruthenium-based systems, selective hydrogenation of the olefinic bond is expected to be a high-yielding transformation. Asymmetric hydrogenation using chiral catalysts could also be envisioned to produce enantiomerically enriched 1-phenylbutan-2-amine.

Conjugate Addition Reactions and Electrophilic Additions

The olefinic bond in this compound, while not part of a classical α,β-unsaturated system, can still participate in addition reactions. The reactivity pattern, however, will be dictated by the electronic nature of the molecule and the type of reagent employed.

Conjugate Addition Reactions:

The term "conjugate addition" or "Michael addition" typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While this compound itself is not an α,β-unsaturated amine, its precursor, 1-phenylbut-2-en-2-amine (an enamine), would be susceptible to such reactions. More relevantly, the synthetic precursor to this compound, 4-phenylbut-3-en-2-one, is an excellent Michael acceptor.

Studies have shown that 4-phenylbut-3-en-2-one readily undergoes Michael addition with nucleophiles such as 3-oxobutanamide. rsc.org This reaction leads to the formation of new carbon-carbon bonds at the β-position to the carbonyl group, resulting in the formation of substituted pyridin-2-one derivatives under certain conditions. rsc.org This highlights the electrophilic nature of the β-carbon in the corresponding α,β-unsaturated ketone. While the amine in this compound is an electron-donating group, which reduces the electrophilicity of the double bond compared to the ketone, conjugate additions of strong nucleophiles might still be feasible under specific catalytic conditions.

Electrophilic Additions:

The terminal double bond of this compound is expected to undergo electrophilic addition reactions, which are characteristic of alkenes. In these reactions, an electrophile adds to the double bond, forming a carbocationic intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition (Markovnikov vs. anti-Markovnikov) will be influenced by the electronic effects of the phenyl and amino groups.

The general mechanism for electrophilic addition involves the attack of the π-electrons of the double bond on an electrophile (E⁺), leading to the formation of a carbocation. The subsequent attack of a nucleophile (Nu⁻) on the carbocation yields the final addition product. For this compound, the initial electrophilic attack would likely occur at the terminal carbon (C4), leading to a more stable secondary carbocation at C3, which is also stabilized by the adjacent phenyl group.

Examples of electrophilic additions include:

Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) would be expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the C3 carbon.

Hydration: Acid-catalyzed addition of water would yield the corresponding alcohol, 1-phenylbutane-2,3-diol, again following Markovnikov's rule for the initial protonation step.

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would proceed via a halonium ion intermediate, leading to the formation of a dihaloalkane.

While specific examples of these reactions with this compound are not prevalent in the literature, the fundamental principles of electrophilic additions to alkenes are well-established and would apply to this substrate.

Cascade and Tandem Reactions Utilizing this compound as a Key Intermediate

This compound is a valuable precursor for the synthesis of other important chiral amines through cascade or tandem reactions, particularly in the field of biocatalysis. These multi-step reactions, often carried out in a single pot, offer advantages in terms of efficiency, reduced waste, and stereoselectivity.

A notable example is the multi-enzymatic cascade synthesis of 3-amino-1-phenylbutane. researchgate.netmdpi.com In this process, this compound is not a direct intermediate but rather the product of a preceding enzymatic reduction of the corresponding ketone, 4-phenylbut-3-en-2-one, which then undergoes further transformations. However, if this compound were used as the starting material, a similar cascade could be envisioned.

For instance, a hypothetical cascade could involve an initial enzymatic or chemo-catalytic reduction of the double bond of this compound to yield 1-phenylbutan-2-amine. This saturated amine could then be a substrate for a subsequent enzymatic transformation.

A more concrete example from the literature involves a multi-enzyme cascade for the synthesis of stereoisomers of Muguesia®, a commercial odorant. polimi.it This process combines the reduction of an activated carbon-carbon double bond in a related compound, (E)-3-methyl-4-phenylbut-3-en-2-one, mediated by an ene-reductase, with the subsequent reduction of the carbonyl group catalyzed by an alcohol dehydrogenase. polimi.it This demonstrates the potential for sequential enzymatic reactions on a similar molecular scaffold.

The following table illustrates a multi-enzymatic cascade for the synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone, highlighting the types of enzymatic steps that could be applied in a cascade involving a phenylbutane scaffold.

Enzyme 1Enzyme 2Starting MaterialIntermediateFinal ProductKey Transformation
Transaminase (TA)Pyruvate (B1213749) Decarboxylase (PDC)4-phenyl-2-butanonePyruvate3-amino-1-phenylbutaneAsymmetric amination with in-situ byproduct removal

This example underscores the utility of cascade reactions in achieving complex transformations with high selectivity. This compound, with its versatile functional groups, is a prime candidate for the development of novel cascade reactions leading to a variety of valuable chemical entities.

Regioselectivity and Stereoselectivity in Complex Transformations

The presence of multiple reactive sites and a stereocenter in this compound makes the control of regioselectivity and stereoselectivity a crucial aspect of its application in complex chemical transformations.

Regioselectivity:

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, regioselectivity is particularly important in addition reactions to the double bond and in allylic substitution reactions.

Electrophilic Additions: As discussed in section 4.2.3, the electrophilic addition to the terminal double bond is expected to be highly regioselective, following Markovnikov's rule due to the formation of a more stable secondary carbocation.

Allylic Substitutions: The allylic position (C2) bearing the amine group can be a site for nucleophilic substitution. However, under certain conditions, a rearrangement could occur, leading to substitution at the terminal carbon (C4). The choice of catalyst and reaction conditions is critical in directing the reaction to the desired regioisomer. For example, in the α-regioselective substitution of Morita-Baylis-Hillman adducts, the reaction conditions can be tuned to favor the formation of the desired allylic amine isomer. acs.org

Stereoselectivity:

Stereoselectivity is the property of a chemical reaction that causes it to favor the formation of one stereoisomer over another. For this compound, which is a chiral molecule, controlling the stereochemistry is paramount, especially in the synthesis of enantiomerically pure compounds.

Asymmetric Hydrogenation: The reduction of the olefinic bond can be performed using chiral catalysts to achieve high enantioselectivity, leading to the formation of a specific enantiomer of 1-phenylbutan-2-amine.

Diastereoselective Additions: In reactions where a new stereocenter is formed, such as the addition to the double bond, the existing stereocenter at C2 can influence the stereochemical outcome, leading to the preferential formation of one diastereomer. This is known as substrate-controlled stereoselectivity.

Enzyme-Catalyzed Reactions: Biocatalysis offers excellent opportunities for achieving high stereoselectivity. As seen in the synthesis of 3-amino-1-phenylbutane, the use of transaminases can lead to the formation of the desired enantiomer with high enantiomeric excess. mdpi.com

The principles of achieving high regio- and stereoselectivity have been demonstrated in the synthesis of complex molecules like 1,4-diarylbut-1-en-3-ynes, where specific isomers are selectively formed through carefully designed one-pot procedures. mdpi.comresearchgate.net Similar strategies, employing judicious choices of catalysts, reagents, and reaction conditions, can be applied to the transformations of this compound to yield products with well-defined regio- and stereochemistry.

Mechanistic Investigations of 1 Phenylbut 3 En 2 Amine Reactions

Elucidation of Reaction Mechanisms in Chemical Synthesis

The formation of the carbon-nitrogen bond in allylic amines such as 1-phenylbut-3-en-2-amine can be achieved through various transition metal-catalyzed reactions. The mechanisms of these reactions, particularly those involving rhodium and palladium catalysts, have been a subject of intense investigation to understand and control the regio- and stereoselectivity of the amination process.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states of allylic amination reactions. In rhodium-catalyzed allylic C-H amination, the activation of the allylic C-H bond is often the rate-determining step. nih.govrsc.org DFT calculations have shown that for a CpRh(III)-catalyzed system, the C-H activation proceeds through an Ir(III)-assisted proton transfer process, which has a relatively low energy barrier, contributing to high reactivity. rsc.org In contrast, for a CpRh(III)-catalyzed system, the C-H activation is more akin to a direct deprotonation, which is associated with a higher energy barrier and consequently lower reactivity. rsc.org

The transition state for the C-H activation involves a concerted metalation-deprotonation (CMD) mechanism. The calculated energy barrier for this step in a related system was found to be approximately 26.8 kcal/mol, which is consistent with experimental kinetic data that identify C-H activation as the rate-determining step. acs.orgemory.edu The regioselectivity of the subsequent C-N bond formation is influenced by the electronic properties of the allylic intermediate. For instance, in iridium-catalyzed reactions, the Ir(V) center polarizes the allylic group to a greater extent than the corresponding Rh(V) center, leading to a preference for the branched product. rsc.org

Table 1: Calculated Transition State Energies for Key Steps in a Model Rh-Catalyzed Allylic Amination
Reaction StepTransition StateCalculated Free Energy Barrier (kcal/mol)Reference
Allylic C-H ActivationCMD26.8 acs.org
Reductive EliminationOxidatively Induced17.6 acs.org

The choice of catalyst and, more specifically, the ligand coordinated to the metal center, plays a pivotal role in dictating the stereochemical outcome of allylic amination reactions. In palladium-catalyzed asymmetric allylic amination, chiral ligands are employed to create a chiral environment around the metal center, which in turn influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

For instance, ferrocenyl pyrazole (B372694) ligands have been used in the palladium-catalyzed amination of 1,3-diphenylallyl ethyl carbonate with benzylamine, achieving high enantioselectivity (up to 99% ee). acs.org 2D-NMR spectroscopic studies of the cationic Pd-allyl intermediates revealed that the steric bulk of the substituent on the pyrazole ring controls the configuration of the η3-allyl ligand. acs.org This steric control dictates a site-selective nucleophilic attack on the carbon atom trans to the phosphorus atom of the ligand. acs.org

Similarly, the use of BINAP(S) ligands in palladium-catalyzed amination of acyclic allylic carbonates has been shown to yield products with high enantiomeric excess. nih.gov X-ray crystallographic studies have confirmed a P,S binding mode of the BINAP(S) ligand to the palladium center. nih.gov The nature of the ligand, from its steric hindrance to its electronic properties (σ-donating and π-accepting character), directly impacts the rate and selectivity of the amination. researchgate.net The solvent can also play a significant role; for example, in some palladium-catalyzed allylic aminations, the highest branched-to-linear product ratios are achieved in THF. nih.govacs.org This has been attributed to the intermediacy of sigma-complexes. nih.govacs.org

Mechanistic Insights into Biocatalytic Transformations

Biocatalysis, particularly using amine transaminases (ω-TAs), offers a highly selective and environmentally benign route to chiral amines like this compound. Understanding the mechanism of these enzymes is key to expanding their substrate scope and optimizing reaction conditions.

Amine transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to a ketone or aldehyde. researchgate.net The reaction proceeds via a ping-pong bi-bi mechanism, which involves two half-reactions. researchgate.net In the first half-reaction, the PLP cofactor, initially forming an internal aldimine with a lysine (B10760008) residue in the active site, reacts with the amino donor to form an external aldimine. This is followed by a tautomerization to a ketimine, which is then hydrolyzed to release the ketone product and form pyridoxamine-5'-phosphate (PMP). capes.gov.br In the second half-reaction, the PMP intermediate reacts with the ketone substrate (e.g., 1-phenylbut-3-en-2-one) to generate the chiral amine product and regenerate the PLP cofactor. capes.gov.br

The substrate specificity and stereoselectivity of ω-TAs are determined by the architecture of the active site, which typically contains a large and a small binding pocket. nih.gov For the synthesis of this compound, the precursor ketone, 1-phenylbut-3-en-2-one, must be accommodated in the active site. The phenyl group would likely occupy the large binding pocket, while the vinyl group would be situated in the small binding pocket. The size and nature of these pockets are critical; most wild-type ω-TAs can only accept substrates with small substituents (no larger than an ethyl group) in the small pocket. nih.gov

Protein engineering has been employed to expand the substrate scope of ω-TAs to accept bulkier ketones. diva-portal.orgresearchgate.net By mutating key amino acid residues lining the active site pockets, the steric constraints can be alleviated. For example, mutating residues such as L57 in an (S)-selective ω-TA from Ochrobactrum anthropi to alanine (B10760859) has been shown to increase the volume of the small pocket, allowing for the acceptance of substrates with bulkier side chains. nih.gov Structural modeling suggests that such mutations can alter the binding orientation of the substrate, providing more space for larger functional groups. nih.govacs.org

Table 2: Key Active Site Residues in Amine Transaminases Influencing Substrate Specificity for Bulky Ketones
Enzyme SourceKey Residue(s)Role in Substrate BindingReference
Ochrobactrum anthropiL57Part of the large pocket; mutation to a smaller residue (e.g., Alanine) provides more room for the small pocket. nih.gov
Chromobacterium violaceumL59, F88Located in the small binding pocket; mutation increases pocket size for acceptance of doubly bulky amines. diva-portal.org
Vibrio fluvialisY59, Y87, T231, L382, G429Mutations at these positions enabled the synthesis of a bulky amine. researchgate.net

To drive the reaction towards product formation, a cheap and readily available amino donor, such as isopropylamine (B41738) or L-alanine, is often used in large excess. nih.gov The co-product of the reaction (acetone from isopropylamine or pyruvate (B1213749) from L-alanine) can be removed to further shift the equilibrium. researchgate.net One common strategy involves coupling the transaminase reaction with a second enzymatic reaction that consumes the co-product. For example, a pyruvate decarboxylase (PDC) can be used to convert pyruvate into acetaldehyde (B116499) and CO₂, both of which are volatile and can be easily removed from the reaction mixture. researchgate.net Another approach is to use a dehydrogenase, such as glucose dehydrogenase (GDH), to regenerate a different cofactor that is part of a coupled system. acs.org These cofactor regeneration systems are crucial for the economic viability of large-scale biocatalytic processes. researchgate.netnih.govillinois.edu

Investigation of Reaction Intermediates and Reaction Pathways

The direct observation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the context of the synthesis of this compound, significant effort has been directed towards identifying the key intermediates in transition metal-catalyzed allylic amination reactions.

In rhodium-catalyzed allylic C-H amination, a key intermediate is the Cp*Rh(π-allyl) complex. nih.govacs.orgemory.edu Stoichiometric studies have demonstrated that these π-allyl complexes can be synthesized and isolated. acs.org Further investigation, including cyclic voltammetry and bulk electrolysis, supports a catalytic cycle that involves the oxidation of a Rh(III) π-allyl intermediate to a Rh(IV) species, which then undergoes reductive elimination to form the C-N or C-O bond. acs.orgacs.org The final step is often a Lewis acid-catalyzed allylic substitution on an allylic acetate (B1210297) intermediate. acs.orgacs.org

Similarly, in palladium-catalyzed allylic amination, Pd(II)(η³-allyl) complexes are well-established key intermediates. acs.orgillinois.edu These complexes can be characterized by spectroscopic methods such as NMR. acs.orgnih.gov Recent studies have also provided evidence for the involvement of high-valent palladium species. For example, Pd(II)(η³-allyl) complexes can be oxidized to generate Pd(III)(allyl) complexes, which have been characterized by electron paramagnetic resonance (EPR) spectroscopy. illinois.edu The C-N bond formation is proposed to occur from a Pd(IV) state, likely via a Pd(IV)(η¹-allyl) intermediate. illinois.edu The isolation and characterization of these transient species provide direct evidence for the operative reaction pathways and are crucial for the rational design of more efficient and selective catalysts. acs.orgacs.org

Advanced Spectroscopic and Diffraction Based Characterization Techniques in 1 Phenylbut 3 En 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure AssignmentTwo-dimensional NMR techniques would be employed to resolve any ambiguities from 1D spectra and definitively map the molecular structure.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled (typically through 2-3 bonds), confirming, for instance, the connection between the methine proton and the adjacent vinyl and benzyl (B1604629) protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal directly to the carbon atom it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the phenyl ring to the butenyl amine chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass of a molecule and its fragments, which is used to determine its elemental composition and aspects of its structure.

Application of MS for Reaction Pathway Elucidation and Detection of IntermediatesMass spectrometry is a powerful tool for monitoring chemical reactions in real-time. By analyzing aliquots of a reaction mixture over time, MS can identify the starting materials, products, and any transient intermediates or byproducts. This data is invaluable for understanding the reaction mechanism, such as in a potential synthesis of 1-phenylbut-3-en-2-amine via the reductive amination of 1-phenyl-3-buten-2-one. Characteristic fragmentation patterns of benzylamines, often involving the formation of a stable benzyl cation, would aid in identifying related species in the reaction mixture.

At present, no peer-reviewed studies containing this specific experimental data for this compound could be located. Therefore, the creation of data tables and a detailed discussion of research findings as requested is not feasible.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for probing the molecular structure of this compound. These techniques measure the vibrational energies of molecular bonds, providing a unique spectral fingerprint that allows for functional group identification and detailed conformational analysis.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide detailed information about the functional groups present in this compound. contractlaboratory.comthermofisher.com As a primary amine, its IR and Raman spectra are expected to exhibit characteristic vibrations corresponding to the N-H, C-N, C=C, and phenyl group bonds. spectroscopyonline.com

Primary aliphatic amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. libretexts.orgresearchgate.net The N-H bending (scissoring) vibration is expected to appear around 1650-1580 cm⁻¹. spectroscopyonline.com The C-N stretching vibration for aliphatic amines is typically observed in the 1250-1020 cm⁻¹ range. libretexts.org

The vinyl group gives rise to a C=C stretching vibration around 1640 cm⁻¹ and C-H stretching of the =CH₂ group just above 3000 cm⁻¹. The phenyl ring will be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Conformational studies of flexible molecules like this compound can be performed by analyzing the vibrational spectra, often aided by theoretical calculations. umanitoba.canih.gov Different spatial arrangements of the phenyl, amino, and vinyl groups relative to each other (rotational conformers) would result in slight shifts in the vibrational frequencies of the involved bonds. By comparing experimental spectra with theoretically predicted spectra for different conformers, the most stable conformation in the solid state or in solution can be determined.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
Asymmetric & Symmetric N-H StretchPrimary Amine (R-NH₂)3400 - 3250FTIR, Raman
Aromatic C-H StretchPhenyl Ring3100 - 3000FTIR, Raman
Olefinic C-H StretchVinyl Group (C=CH₂)3100 - 3000FTIR, Raman
Aliphatic C-H StretchAlkyl Chain3000 - 2850FTIR, Raman
N-H Bending (Scissoring)Primary Amine (R-NH₂)1650 - 1580FTIR
C=C StretchVinyl Group~1640FTIR, Raman
C=C StretchPhenyl Ring1600 - 1450FTIR, Raman
C-N StretchAliphatic Amine1250 - 1020FTIR, Raman
N-H WaggingPrimary Amine (R-NH₂)910 - 665 (Broad)FTIR

Note: This is an interactive data table based on typical vibrational frequencies for the respective functional groups.

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen bonds (N-H···N) in the condensed phase. Vibrational spectroscopy is highly sensitive to such interactions. aip.org

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (a red shift) of the N-H stretching bands. libretexts.orgcdnsciencepub.com In a non-hydrogen-bonding solvent or in the gas phase, the N-H stretching bands would appear as relatively sharp peaks in the 3400-3300 cm⁻¹ region. In a liquid or solid sample, these bands are expected to be broader and shifted to lower wavenumbers due to intermolecular hydrogen bonding. The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonding interactions. Similarly, the N-H bending and wagging modes can also be affected, often shifting to higher frequencies upon hydrogen bond formation. aip.org

X-ray Diffraction Techniques

For an unambiguous determination of the molecular structure of this compound, single-crystal X-ray diffraction (SCXRD) is the gold standard. carleton.edu This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be precisely determined. rigaku.com

The resulting structural data would include precise bond lengths (e.g., C-C, C=C, C-N), bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. Furthermore, SCXRD reveals the packing of the molecules in the crystal lattice, including intermolecular interactions such as the hydrogen bonds discussed in the previous section. mdpi.com Information such as the space group and unit cell dimensions are also determined.

Below is a hypothetical table of crystal data and structure refinement parameters for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Empirical formulaC₁₀H₁₃N
Formula weight147.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)14.2
β (°)105.5
Volume (ų)830
Z (molecules per unit cell)4
Density (calculated) (g/cm³)1.18
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.120
Goodness-of-fit on F²1.05

Note: This is an interactive data table presenting plausible crystallographic data for a molecule of this type.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-1-phenylbut-3-en-2-amine and (S)-1-phenylbut-3-en-2-amine. Determining the absolute configuration of a single enantiomer is crucial in many fields, particularly in pharmaceuticals. Single-crystal X-ray diffraction is the most reliable method for this purpose. soton.ac.uknih.gov

The determination of absolute stereochemistry is possible due to a phenomenon called anomalous dispersion or resonant scattering. researchgate.net When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes complex. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from opposite sides of the crystal (h,k,l and -h,-k,-l) are equal. By carefully measuring the small intensity differences between these "Bijvoet pairs," the absolute arrangement of atoms in space can be determined. researchgate.net

For light-atom molecules like this compound (containing only C, H, and N), the anomalous scattering effect is very weak. However, with modern diffractometers and careful data collection, it is often still possible to determine the absolute configuration. researchgate.net The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. soton.ac.uk This provides a high level of confidence in the assignment of the (R) or (S) configuration. In cases where the compound itself does not crystallize well or the anomalous scattering is too weak, derivatization with a molecule containing a heavier atom can be employed to enhance the effect and facilitate the determination. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 Phenylbut 3 En 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. For 1-phenylbut-3-en-2-amine, DFT calculations would serve as the foundation for understanding its behavior at a molecular level.

Electronic Structure and Conformation Analysis of this compound and its Derivatives

A primary application of DFT would be to perform a conformational analysis of this compound. This involves calculating the potential energy of the molecule as a function of the rotation around its single bonds. The goal is to identify the lowest energy conformations (the most stable 3D structures) and the energy barriers between them. For this compound, key rotations would include the C-C bond connecting the phenyl ring to the butyl chain and the C-C and C-N bonds within the amine backbone.

This analysis would reveal the preferred spatial arrangement of the phenyl, vinyl, and amine groups. From the optimized geometry of the most stable conformer, various electronic properties could be determined, such as the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for predicting the molecule's reactivity, polarity, and potential sites for electrophilic or nucleophilic attack.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT is a reliable tool for predicting spectroscopic data, which is invaluable for experimental characterization. nih.govnih.gov

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO), DFT can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in this compound. rsc.orgchemrxiv.org These values can be converted into NMR chemical shifts that can be directly compared with experimental spectra to confirm the molecule's structure. nih.govnih.gov The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by computing the molecule's vibrational modes and their corresponding frequencies. This theoretical spectrum helps in assigning the peaks observed in an experimental spectrum to specific molecular motions, such as C-H stretches, N-H bends, or C=C stretches of the vinyl and phenyl groups.

Investigation of Reaction Energetics and Transition States

DFT is instrumental in studying chemical reactions. For this compound, one could investigate its potential reactions, such as addition to the double bond or reactions at the amine group. DFT calculations would be used to map out the potential energy surface of the reaction. This involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure, which is the highest energy point along the reaction pathway.

This information provides fundamental insights into the reaction's feasibility, kinetics (how fast it proceeds), and thermodynamics (whether it releases or consumes energy).

Molecular Dynamics Simulations (if applicable to specific reaction systems or enzyme interactions)

While no specific studies on this compound are available, Molecular Dynamics (MD) simulations could be used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. It could be used to explore its conformational landscape more extensively than static DFT calculations. If this compound were to be studied as a potential ligand for a biological target (e.g., an enzyme), MD simulations would be crucial for understanding the binding process, the stability of the ligand-protein complex, and the specific intermolecular interactions that govern its binding affinity.

Quantum Chemical Topology and Intermolecular Interactions

Quantum Chemical Topology (QCT) is a field that partitions a molecule's electron density to define chemical concepts like atoms in molecules (AIM), chemical bonds, and intermolecular interactions. manchester.ac.ukresearchgate.netsciencesconf.org

For this compound, a QCT analysis would start with the electron density obtained from a DFT calculation. By analyzing the topology of this density, one can locate critical points. For instance, a bond critical point (BCP) between two nuclei signifies a chemical bond. The properties of the electron density at the BCP (e.g., its magnitude and the Laplacian) provide quantitative information about the nature of the bond, such as its strength and whether it is primarily covalent or ionic. This approach could be used to characterize every bond within the molecule and any potential intramolecular hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which correspond to a classical Lewis structure.

An NBO analysis of this compound would provide:

Hybridization and Bonding: It would describe the hybridization of each atom and the composition of the bonds (e.g., the C-N sigma bond or the C=C pi bond).

Delocalization Effects: The analysis quantifies interactions between filled (donor) orbitals and empty (acceptor) orbitals. For this compound, this would be particularly insightful for studying hyperconjugation effects, such as the delocalization of electron density from the phenyl ring's pi-system into adjacent sigma antibonds, or from the nitrogen lone pair into neighboring antibonding orbitals. The energy associated with these donor-acceptor interactions indicates the strength of the delocalization and provides a measure of the deviation from an idealized Lewis structure, which is directly related to the molecule's electronic stability.

Atoms in Molecules (AIM) Approach for Characterizing Bonding

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as the Atoms in Molecules (AIM) approach, offers a profound method for analyzing the electron density of a molecule to characterize its chemical bonds. wikipedia.orgamercrystalassn.org This theory, developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density, allowing for a rigorous definition of atoms and the bonds that connect them. wikipedia.org Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide a quantitative description of the nature of the chemical bond.

While specific AIM studies on this compound are not available in the current literature, the principles of the method can be applied to anticipate the nature of its intramolecular bonds. The molecule is comprised of a phenyl ring, a vinyl group, and an amine functional group, all connected by a saturated ethyl bridge.

An AIM analysis of this compound would be expected to reveal the following:

Covalent Bonds: The C-C and C-H bonds within the phenyl ring and the aliphatic chain, as well as the C=C double bond of the vinyl group and the C-N and N-H bonds of the amine group, would all be characterized by the presence of a BCP between the respective atomic nuclei. The electron density at these BCPs would be relatively high, and the Laplacian of the electron density would be negative, indicative of shared-shell (covalent) interactions.

Bond Orders: The properties at the BCPs could be used to differentiate the bond orders. For instance, the C=C bond of the vinyl group would exhibit a higher electron density at its BCP compared to the C-C single bonds, reflecting its greater degree of electron sharing.

Intramolecular Interactions: AIM analysis is also capable of identifying weaker, non-covalent interactions. It is plausible that intramolecular hydrogen bonds of the C-H···N or C-H···π type could be identified and characterized within the conformational landscape of this compound. These would be evidenced by the presence of a bond path and a BCP between the interacting atoms, with lower electron density and a positive Laplacian value, characteristic of closed-shell interactions.

The application of AIM theory would provide a detailed and quantitative picture of the bonding within this compound, offering insights beyond simple structural representations.

Hirshfeld Surface Analysis for Visualization of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in molecular crystals. nih.govscirp.org This method constructs a unique surface for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. scirp.org By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular contacts can be obtained. nih.gov

Although a crystal structure of this compound and its corresponding Hirshfeld surface analysis have not been reported, we can predict the likely nature of its intermolecular interactions based on its functional groups. The presence of a phenyl ring, a vinyl group, and a primary amine group suggests a variety of potential non-covalent interactions that would be crucial for its crystal packing.

A hypothetical Hirshfeld surface analysis of this compound would likely highlight the following key intermolecular contacts:

Hydrogen Bonding: The primary amine group (-NH2) is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. Therefore, N-H···N hydrogen bonds would be expected to be a dominant feature in the crystal packing. These would appear as distinct red regions on the dnorm mapped Hirshfeld surface, indicating close contacts.

π-Interactions: The phenyl ring can participate in π-π stacking interactions with neighboring phenyl rings and C-H···π interactions with the C-H bonds of adjacent molecules. These interactions are crucial for the stabilization of crystal structures containing aromatic moieties.

The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, showing the relative contributions of each type of contact to the total surface area. This would allow for a detailed comparison of the packing environment of this compound with that of structurally related molecules.

Computational Docking and Enzyme-Substrate Modeling for Biocatalysis

Computational docking and enzyme-substrate modeling are invaluable tools for understanding the interactions between a small molecule (ligand) and a protein (receptor) at the atomic level. These methods are particularly insightful in the field of biocatalysis for predicting substrate specificity, understanding catalytic mechanisms, and guiding enzyme engineering efforts.

While direct docking studies of this compound are not extensively documented, research on the enzymatic synthesis of this chiral amine using amine transaminases (ATAs) has employed computational modeling to explain experimental observations. A study investigating the reactivity of a set of wild-type and engineered ATAs with the prochiral ketone precursor, 4-phenylbut-3-en-2-one, utilized computational docking to rationalize the differences in enzyme activity.

It was observed that the presence of an α,β-unsaturated system in 4-phenylbut-3-en-2-one dramatically reduced the reactivity of wild-type ATAs, resulting in low conversions to the corresponding amine, this compound. In contrast, a commercially engineered variant, ATA-256, demonstrated significantly higher conversion rates. nih.gov

Computational docking simulations were performed to elucidate the structural basis for this difference in reactivity. The modeling revealed distinct orientations and intermolecular interactions of the substrate within the active sites of the wild-type and engineered enzymes. nih.gov These simulations provided insights into how the active site architecture accommodates the substrate and positions it for efficient catalysis. The differences in the binding poses could explain the observed variance in experimental conversion rates, highlighting the utility of computational modeling in understanding enzyme-substrate interactions.

Table 1: Summary of Computational Docking Insights into the Biocatalytic Production of this compound

Enzyme TypeSubstrateObserved ReactivityComputational Docking Findings
Wild-Type Amine Transaminases4-phenylbut-3-en-2-oneLow conversion (<10%)Suboptimal orientation and intermolecular interactions in the active site.
Engineered Amine Transaminase (ATA-256)4-phenylbut-3-en-2-oneHigh conversion (87%)Favorable binding pose and interactions, leading to efficient catalysis.

These findings underscore the power of computational docking and enzyme-substrate modeling in the field of biocatalysis. By providing a molecular-level understanding of the factors that govern enzyme reactivity and selectivity, these computational approaches can accelerate the development of efficient biocatalytic processes for the synthesis of valuable chiral amines like this compound.

Role of 1 Phenylbut 3 En 2 Amine As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Complex Chiral Molecules and Pharmaceuticals Utilizing 1-Phenylbut-3-en-2-amine

The enantiopure forms of this compound are instrumental in the synthesis of complex chiral molecules, particularly those with applications in medicinal chemistry. The strategic placement of functional groups allows it to be a precursor in multi-step synthetic routes designed to build intricate molecular frameworks with high stereochemical control.

A notable application of this chiral amine is in the synthesis of inhibitors for diacylglycerol lipases (DAGL), enzymes implicated in metabolic and neuroinflammatory diseases. acs.orgnih.gov For instance, the (S)-enantiomer of this compound is a key starting material in an optimized, nine-step enantioselective synthesis of (R)-2-benzylpiperidine. This piperidine (B6355638) derivative forms the core of a class of potent DAGL inhibitors. acs.orgnih.gov The synthesis begins with the protection of the amine group, followed by a sequence of reactions including alkylation and ring-closing metathesis to construct the piperidine ring. nih.gov This pathway highlights how the chirality of this compound is transferred to the final, more complex pharmaceutical target.

The synthesis of (S)-1-phenylbut-3-en-2-amine itself can be achieved from N-Boc-L-phenylalanine, demonstrating a common strategy where a readily available chiral precursor from the chiral pool is converted into a more versatile building block. acs.org

Table 1: Key Steps in the Synthesis of (S)-1-Phenylbut-3-en-2-amine from N-Boc-L-phenylalanine

Step Precursor Key Reagents Product
1 N-Boc-L-phenylalanine N,O-di-Me-hydroxylamine·HCl, EDCI·HCl Weinreb amide intermediate
2 Weinreb amide intermediate MeMgBr, THF N-Boc-amino ketone
3 N-Boc-amino ketone Methyltriphenylphosphonium bromide, KHMDS tert-Butyl (S)-(1-phenylbut-3-en-2-yl)carbamate

This table is based on synthetic schemes described in scientific literature. acs.org

Precursor for N-Containing Heterocycles and Ring Systems

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals and natural products. This compound provides a valuable scaffold for the stereoselective synthesis of important classes of these ring systems, including pyrrolidines and piperidines.

The dual functionality of the amine and vinyl groups in this compound allows for various cyclization strategies to form five- and six-membered rings.

Pyrrolidine (B122466) Derivatives: In the context of developing β3-adrenergic receptor agonists, a protected form of this compound, specifically (1R,2R)-1-([tert-butyl(dimethyl)silyl]oxy)-1-phenylbut-3-en-2-amine, is utilized as a precursor for synthesizing a pyrrolidine core structure. google.com The synthetic route involves an olefin cross-metathesis reaction, which leverages the vinyl group of the building block to construct the heterocyclic ring. google.com

Table 2: Synthesis of (R)-2-Benzylpiperidine from (S)-1-Phenylbut-3-en-2-amine

Step Reaction Key Reagents/Catalysts Intermediate/Product
1 Nosyl Protection 2-Nitrobenzenesulfonyl chloride N-protected amine
2 Alkylation 4-bromobut-1-ene, K₂CO₃ Diene precursor
3 Ring-Closing Metathesis Grubbs Catalyst Protected dihydropyridine

This table is based on synthetic schemes described in scientific literature. acs.orgnih.gov

Detailed research findings specifically describing the direct use of this compound as a precursor for the synthesis of lactams and dehydropiperidines were not available in the consulted search results. While the synthesis of dehydropiperidines can be an intermediate step in piperidine synthesis (as seen in the ring-closing metathesis followed by hydrogenation), specific literature focusing on the isolation and utility of dehydropiperidines or the conversion to lactams from this particular starting material was not identified.

Applications in the Design of Chiral Ligands and Catalysts

The chiral nature of this compound makes it an attractive candidate for incorporation into the structure of chiral ligands used in asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a chemical reaction, leading to the preferential formation of one enantiomer of the product.

While the search results did not provide extensive details on a wide range of specific ligands derived from this compound, there is evidence of its use in contexts involving chiral catalysts. For instance, (S)-1-Phenylbut-3-en-2-amine hydrochloride has been noted in research related to copper-chiral ligand systems. smolecule.com The primary amine group can be readily modified to create more complex ligand structures, such as Schiff bases, amides, or phosphinamides, which can then be used in asymmetric catalysis. The phenyl and vinyl groups can also play a role in the ligand's effectiveness by providing steric bulk and additional coordination sites.

The development of novel chiral ligands is a continuous effort in organic chemistry, and versatile chiral building blocks like this compound are valuable starting points for designing ligands tailored for specific asymmetric transformations. However, detailed examples of such ligands and their catalytic performance were not available in the provided search results.

Conclusion and Future Research Directions

Summary of Key Research Advancements on 1-Phenylbut-3-en-2-amine

Direct research advancements focusing solely on this compound are limited. However, progress in the synthesis of structurally related chiral allylic amines provides a strong framework for its potential development. Chiral amines are crucial components in approximately 40-45% of small-molecule pharmaceuticals and are vital as resolving agents or building blocks for more complex molecules. nih.gov The primary advancements applicable to a compound like this compound lie in the development of highly selective catalytic methods that can control the stereochemistry at the amine-bearing carbon.

Key advancements in the synthesis of chiral amines, including allylic amines, can be categorized as follows:

Transition Metal Catalysis: This remains arguably the most widely used method for chiral amine synthesis. nih.gov Significant progress has been made in asymmetric hydrogenation, allylic amination, and hydroamination reactions. acs.org For instance, rhodium-catalyzed hydroamination of allenes has been shown to produce α-chiral primary allylic amines with excellent enantioselectivity. rsc.org Similarly, palladium-catalyzed rearrangements of allylic imidates provide a reliable route to chiral allylic amides, which can be deprotected to yield the desired amines. nih.gov The development of novel chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, has been a driving force behind these advancements. nih.govacs.org A CpXRh(III)-catalyzed enantioselective intermolecular carboamination of 1,3-dienes has also been reported as a direct method for synthesizing chiral allylic amines. acs.org

Biocatalysis: The use of enzymes for synthesizing chiral amines has matured into a powerful and environmentally benign alternative to traditional chemical methods. nih.govnih.gov Enzymes like transaminases, imine reductases (IREDs), amine dehydrogenases (AmDHs), and amine oxidases offer high efficiency and stereoselectivity under mild conditions. mdpi.commanchester.ac.ukresearchgate.net Transaminases, in particular, have been extensively engineered to accept a broad range of substrates, including bulky aromatic ketones, making them highly suitable for producing enantiopure amines from prochiral ketones. nih.govnih.gov This biocatalytic approach has been successfully implemented on an industrial scale, for example, in the manufacture of the antidiabetic drug sitagliptin. nih.gov

Multicomponent Reactions: Recently, nickel-catalyzed three-component coupling reactions of aldehydes, amines, and alkenes have emerged as a direct and modular approach to synthesize a wide variety of allylic amines. chemrxiv.orgrsc.org These methods avoid the pre-synthesis of functionalized starting materials, increasing efficiency and molecular diversity. rsc.org

These general advancements are highly relevant and form the foundation for potential synthetic strategies toward enantiomerically pure this compound.

Challenges and Opportunities in the Synthesis and Application of this Chiral Amine

The synthesis and application of this compound, as a representative chiral allylic amine, present distinct challenges and significant opportunities.

Challenges:

The primary challenge in synthesizing this compound is achieving high levels of selectivity simultaneously—specifically, regioselectivity, chemoselectivity, and enantioselectivity.

Stereoselectivity: Creating the chiral center at the second carbon with high enantiomeric excess (e.e.) is a significant hurdle. While methods like asymmetric hydrogenation of the corresponding imine are direct, imines can be challenging substrates due to potential hydrolysis and the presence of E/Z isomers. nih.gov

Regioselectivity: In methods involving allylic substitution, controlling the position of the incoming amine group is crucial to avoid the formation of isomeric byproducts.

Versatility: Many existing methods for allylic amine synthesis are effective for specific substrate classes but lack the broad applicability needed to introduce diverse substituents in a stereocontrolled manner. researchgate.net Developing a mild, operationally simple, and general protocol remains an inspiring target. researchgate.net

Table 1: Key Synthetic Challenges for Chiral Allylic Amines
ChallengeDescriptionPotential Mitigation Strategies
EnantioselectivityControlling the 3D arrangement at the chiral center to produce a single enantiomer.Use of chiral catalysts (transition metal complexes with chiral ligands), biocatalysis (enzymes like transaminases), or chiral auxiliaries.
RegioselectivityEnsuring the amine group attaches to the correct carbon atom (C2) of the butene chain.Catalyst and ligand design in transition metal catalysis; substrate control in enzymatic reactions.
Substrate ScopeEnsuring the synthetic method works for the specific phenyl and vinyl groups of the target molecule.Screening of various catalysts and reaction conditions; enzyme engineering to broaden substrate acceptance.
Atom EconomyMinimizing waste by maximizing the incorporation of atoms from reactants into the final product.Asymmetric hydrogenation and hydroamination are highly atom-economical methods. acs.org

Opportunities:

The opportunities for this compound stem from its value as a chiral building block.

Pharmaceutical Intermediate: Chiral amines are foundational motifs in a vast number of pharmaceuticals. nih.gov The structure of this compound, featuring both a phenyl ring and a versatile vinyl group, makes it an attractive scaffold for the synthesis of more complex, biologically active molecules. The vinyl group allows for further chemical transformations, adding to its synthetic utility. rsc.org

Ligand Synthesis: Chiral amines are often incorporated into ligands for asymmetric catalysis. The development of an efficient synthesis for this compound could enable its use in new catalytic systems.

Basic Research: As a relatively simple chiral allylic amine, it can serve as a model substrate for developing and evaluating new synthetic methodologies.

Emerging Trends in Chiral Amine Research and Potential New Avenues for this compound Studies

The field of chiral amine synthesis is dynamic, with several emerging trends that could pave the way for novel and efficient syntheses of this compound.

Advanced Biocatalysis and Enzyme Engineering: While biocatalysis is already established, the discovery of new enzymes and the engineering of existing ones continue to push the boundaries of what is possible. nih.govmdpi.com Directed evolution and computational redesign are expanding the substrate scope and enhancing the efficiency of enzymes like transaminases and imine reductases. nih.gov A potential avenue for this compound would be to screen or engineer a transaminase that can directly aminate the corresponding ketone, 1-phenylbut-3-en-2-one, with high enantioselectivity.

Photoredox and Metallaphotoredox Catalysis: The merging of photoredox catalysis with transition metal catalysis has created powerful new ways to form chemical bonds under mild conditions. frontiersin.orgnih.gov Dual photoredox/nickel catalysis has been used for the cross-coupling of alkyl bromides with 3-bromoallylamines to generate branched allylic amines. rsc.org This trend could open pathways to synthesize derivatives of this compound that are otherwise difficult to access.

C-H Activation/Amination: Direct functionalization of C-H bonds is a highly atom-economical strategy. Recent progress in enantioselective C-H activation, catalyzed by metals like rhodium, has enabled the direct carboamination of dienes to produce chiral allylic amines. acs.orgacs.org Applying such a strategy could, in principle, construct the this compound scaffold from simpler hydrocarbon precursors.

Development of Earth-Abundant Metal Catalysts: While precious metals like rhodium, palladium, and iridium are highly effective, there is a strong push toward using more sustainable and cost-effective base metals like nickel, copper, and iron. researchgate.net Developing asymmetric catalytic systems based on these earth-abundant metals for the synthesis of chiral amines is a major area of current research.

Table 2: Emerging Synthetic Trends for Chiral Amines
TrendDescriptionPotential Application for this compound
Enzyme EngineeringImproving enzyme stability, activity, and substrate scope through directed evolution and rational design. nih.govDeveloping a highly selective transaminase or imine reductase for the asymmetric synthesis from the corresponding ketone or imine.
Metallaphotoredox CatalysisCombining visible-light photoredox catalysis with transition metal catalysis to enable novel transformations. nih.govSynthesis of complex derivatives via cross-coupling reactions under mild conditions.
Asymmetric C-H AminationDirectly converting a C-H bond to a C-N bond with stereocontrol. rsc.orgA highly atom-efficient, though challenging, route from a hydrocarbon backbone.
Base Metal CatalysisUsing inexpensive and abundant metals like Ni, Cu, or Fe for asymmetric catalysis. researchgate.netDeveloping a more economical and sustainable manufacturing process.

Future research on this compound would likely involve applying these cutting-edge synthetic strategies to establish an efficient and stereoselective route to this compound. Success in this area would not only make this valuable building block more accessible but also contribute to the broader field of asymmetric catalysis.

Q & A

Q. Experimental Validation :

  • TLC monitoring (silica gel, hexane/ethyl acetate) to track intermediate formation.
  • GC-MS or ¹H/¹³C NMR to confirm structural integrity and purity .

Advanced: How does stereochemical control during synthesis affect the biological activity of this compound derivatives?

Methodological Answer :
The chiral center at C2 introduces enantiomeric complexity. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-ruthenium complexes) can yield optically pure isomers. Biological assays (e.g., receptor-binding studies) reveal that (R)-enantiomers often exhibit higher affinity for CNS targets due to spatial complementarity, while (S)-forms may display off-target effects. Computational docking (AutoDock Vina) paired with MD simulations (AMBER) helps rationalize these differences .

Q. Data Contradictions :

  • Some studies report negligible enantiomeric divergence in non-polar solvents, suggesting solvent-dependent conformational locking .

Basic: What analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (δ 5.6–6.2 ppm for vinyl protons; δ 1.8–2.5 ppm for amine protons) and ¹³C NMR (δ 120–140 ppm for alkene carbons) confirm backbone structure.
  • IR Spectroscopy : Stretching frequencies at ~1640 cm⁻¹ (C=C) and ~3350 cm⁻¹ (N-H) validate functional groups.
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities ≥0.1% .

Q. Validation Protocol :

  • Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ = 148.1121) .

Advanced: How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer :
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution to predict nucleophilic/electrophilic sites. For example:

  • The amine group’s lone pair (HOMO) facilitates protonation in acidic media.
  • The conjugated alkene (LUMO) is susceptible to Michael additions. Solvent effects are modeled via PCM or SMD frameworks, revealing polar aprotic solvents (DMF) stabilize transition states in SN2 pathways .

Q. Case Study :

  • Kinetic isotope effects (KIE) and isotopic labeling (²H, ¹⁵N) validate computational predictions of rate-determining steps .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to avoid inhalation of vapors (LD50 oral, rat: ~450 mg/kg).
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How do structural analogs of this compound inform SAR studies for neurotransmitter analogs?

Methodological Answer :
Structure-Activity Relationship (SAR) studies focus on:

  • Alkene substitution : Electron-withdrawing groups (e.g., -NO₂) reduce amine basicity, altering receptor binding.
  • Amine alkylation : N-Methylation enhances blood-brain barrier permeability. In vitro assays (radioligand displacement in rat synaptosomes) quantify affinity for dopamine/serotonin transporters .

Q. Contradictions :

  • Some analogs show inverted efficacy in human vs. murine models, suggesting species-specific receptor conformations .

Basic: What chromatographic methods separate this compound from byproducts?

Q. Methodological Answer :

  • Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate, 5–20%).
  • GC-MS : DB-5MS column (30 m × 0.25 mm), splitless injection (250°C), He carrier gas (1.5 mL/min). Retention time: ~8.2 min .

Advanced: Can this compound serve as a precursor for photoactive probes?

Methodological Answer :
Functionalization with fluorophores (e.g., dansyl chloride) via nucleophilic substitution yields UV/vis-active probes (λex = 340 nm, λem = 520 nm). Photoaffinity labeling requires azide or diazirine moieties at the alkene terminus, enabling crosslinking upon UV irradiation (365 nm). Confocal microscopy tracks cellular uptake in real-time .

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